molecular formula C11H17N3O2 B8777009 N',N'-dimethyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine

N',N'-dimethyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine

Cat. No. B8777009
M. Wt: 223.27 g/mol
InChI Key: QAHRWCIPSQYHBY-UHFFFAOYSA-N
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Patent
US07807673B2

Procedure details

A solution of 3-nitrobenzaldehyde (127 mg, 0.84 mmol), N,N-dimethylethylenediamine (184 μL, 1.7 mmol), and HOAc (5 drops) in DCM (10 mL) was stirred at rt for 6 h and then heated to 40° C. for 1 hour. The reaction was cooled to 0° C., and sodium cyanoborohydride (360 mg, 1.7 mmol) was added in one portion. The reaction was stirred overnight at rt. After 16 h, the reaction mixture was washed with 4 N NaOH, dried over Na2SO4, and concentrated. The crude product was used in the next reaction without further purification. ES-LC/MS m/z=224 [M+H]+.
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
184 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH2:16].C([BH3-])#N.[Na+]>CC(O)=O.C(Cl)Cl>[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH:16][CH2:7][C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
127 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
184 μL
Type
reactant
Smiles
CN(CCN)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
360 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
WAIT
Type
WAIT
Details
After 16 h
Duration
16 h
WASH
Type
WASH
Details
the reaction mixture was washed with 4 N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was used in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CN(CCNCC1=CC(=CC=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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